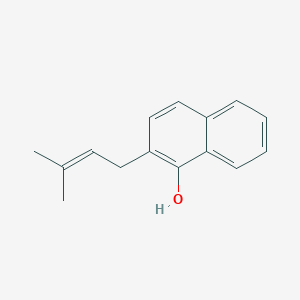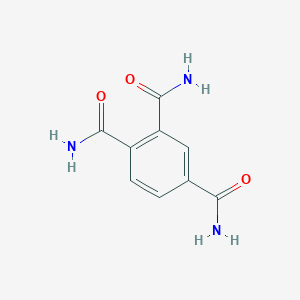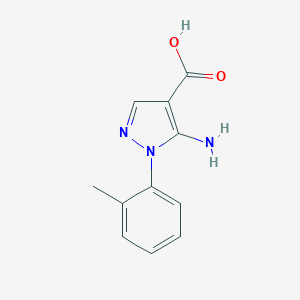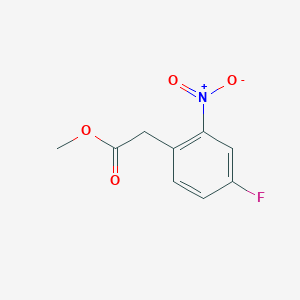
3-(2-isocyanoethyl)-1H-indole
Overview
Description
3-(2-Isocyanoethyl)-1H-indole is a versatile organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and microorganisms. The compound this compound is notable for its unique structure, which includes an isocyano group attached to the ethyl side chain of the indole ring. This structural feature makes it a valuable intermediate in organic synthesis, particularly in the construction of complex polycyclic structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-isocyanoethyl)-1H-indole typically begins with tryptamine, a naturally occurring compound. The synthetic route involves the following steps:
Formylation of Tryptamine: Tryptamine is reacted with ethyl formate to form N-(2-(1H-indol-3-yl)ethyl)formamide.
Dehydration: The formamide is then dehydrated using phosphorus oxychloride (POCl3) in the presence of triethylamine to yield the corresponding isocyanide.
The reaction conditions for these steps are as follows:
- The formylation reaction is carried out under reflux conditions for about 10 hours.
- The dehydration reaction is performed at low temperatures (-78°C) to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or aqueous media, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(2-Isocyanoethyl)-1H-indole undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the isocyano group to an amino group.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C2 and C3 positions.
Cyclization: The compound can participate in cyclization reactions to form polycyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Cyclization: Catalysts such as palladium (Pd) and copper (Cu) are often used in cyclization reactions
Major Products
The major products formed from these reactions include various polycyclic indolines, spiroindolines, and other complex heterocyclic structures .
Scientific Research Applications
3-(2-Isocyanoethyl)-1H-indole has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the construction of polycyclic and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-isocyanoethyl)-1H-indole involves its ability to participate in various chemical reactions due to the presence of the isocyano group. This group can act as a nucleophile or an electrophile, depending on the reaction conditions. The compound can form stable intermediates that facilitate the formation of complex structures. Molecular targets and pathways involved include interactions with enzymes and receptors that are sensitive to the indole structure .
Comparison with Similar Compounds
Similar Compounds
3-(2-Isocyanoethyl)indole: Similar in structure but with different substituents on the indole ring.
3-(2-Isocyanoethyl)benzofuran: Contains a benzofuran ring instead of an indole ring.
3-(2-Isocyanoethyl)pyrrole: Contains a pyrrole ring instead of an indole ring
Uniqueness
3-(2-Isocyanoethyl)-1H-indole is unique due to its specific combination of the indole ring and the isocyanoethyl side chain. This combination imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules. Its ability to undergo a wide range of chemical reactions and form stable intermediates sets it apart from other similar compounds .
Properties
IUPAC Name |
3-(2-isocyanoethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,13H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQMZQJNSZGLBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377748 | |
| Record name | 3-(2-isocyanoethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100571-64-0 | |
| Record name | 3-(2-isocyanoethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B176968.png)








![N-{[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B176991.png)


![1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate](/img/structure/B176998.png)

